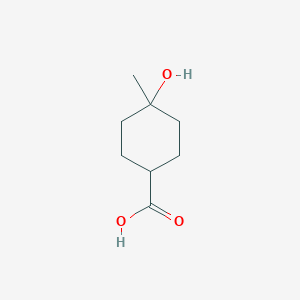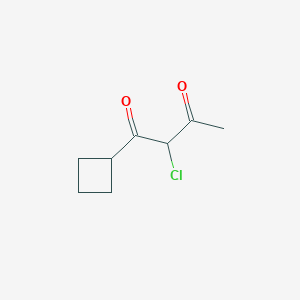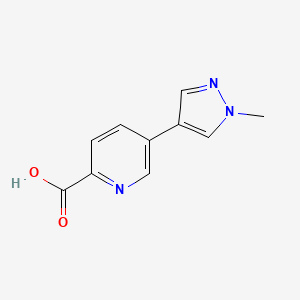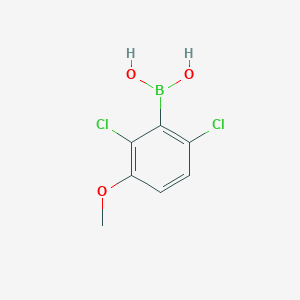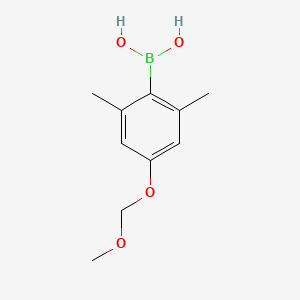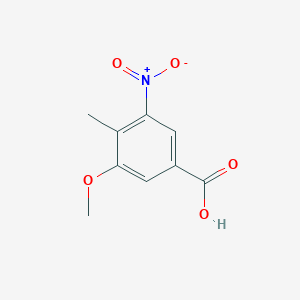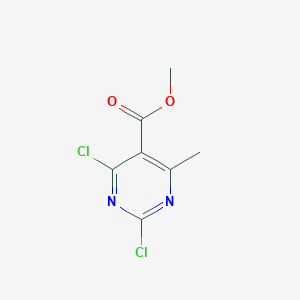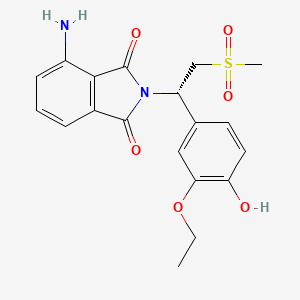
O-Demethyl-N-deacetyl apremilast
Übersicht
Beschreibung
O-Demethyl-N-deacetyl apremilast is a derivative of apremilast . Apremilast is a selective inhibitor of phosphodiesterase 4 and is used for the treatment of patients with moderate to severe plaque psoriasis .
Synthesis Analysis
The synthesis of apremilast involves a process that includes reacting compounds of formula I and formula II or a salt thereof . A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described. This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was obtained in an overall 56% yield and with 95.5% ee .Molecular Structure Analysis
The molecular formula of this compound is C19H20N2O6S, and its molecular weight is 404.437 .Chemical Reactions Analysis
Apremilast is extensively metabolized via multiple pathways, with unchanged drug representing 45% of the circulating radioactivity and less than 7% of the excreted radioactivity . The predominant metabolite was O-desmethyl apremilast glucuronide, representing 39% of plasma radioactivity and 34% of excreted radioactivity .Physical And Chemical Properties Analysis
Apremilast is ‘difficult-to-deliver’ in viable layers (epidermis, dermis) and stratum corneum (SC) owing to its poor aqueous solubility and modest lipophilicity . Nanocrystals can enhance skin penetration of the drug by increasing saturation solubility, dissolution rate, and adhesion on the skin .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism : Apremilast, the parent compound of O-Demethyl-N-deacetyl apremilast, is extensively metabolized, with the predominant metabolite being O-desmethyl apremilast glucuronide. This metabolite, along with O-demethylated apremilast and its hydrolysis product, play significant roles in the drug's pharmacokinetics and excretion (Hoffmann et al., 2011).
Anti-Inflammatory Activity : Apremilast demonstrates significant anti-inflammatory activity. It inhibits the activity of PDE4 and modulates inflammatory mediators in conditions like psoriasis and other chronic inflammatory diseases (Schafer et al., 2010).
Treatment of Psoriatic Arthritis : In clinical trials, apremilast has shown effectiveness in treating psoriatic arthritis, improving symptoms and physical function in patients (Kavanaugh et al., 2014).
Off-Label Uses in Dermatology : There is growing literature on the potential uses of apremilast in dermatology beyond its approved indications. Its safety profile and immunomodulatory characteristics make it a promising option for various dermatological conditions (Maloney et al., 2020).
Mechanism of Action in Histone Modification : The role of apremilast in histone modification, specifically in the interplay between histone demethylase and deacetylase enzymes, highlights its potential in epigenetic regulation and implications in cancer treatment (Lee et al., 2006).
Improvement in Endothelial Glycocalyx Integrity and Cardiovascular Function : Apremilast has been shown to improve endothelial glycocalyx integrity and confer improvements in vascular and myocardial function, indicating its potential benefits in cardiovascular aspects of inflammatory diseases (Ikonomidis et al., 2022).
Global Approval and Developmental Milestones : The developmental history and global approval of apremilast provide insight into its regulatory journey and therapeutic potential in various inflammatory conditions (Poole & Ballantyne, 2014).
Modulation of Inflammatory Biomarkers : Apremilast's impact on circulating levels of inflammatory biomarkers in patients with psoriatic arthritis demonstrates its pharmacodynamic effects and potential in immune modulation (Schafer et al., 2015).
Wirkmechanismus
Target of Action
O-Demethyl-N-deacetyl apremilast, also known as Apremilast m4, primarily targets phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes . By inhibiting PDE4, Apremilast m4 increases intracellular cAMP levels .
Mode of Action
Apremilast m4 interacts with its target, PDE4, by binding to the catalytic site of the enzyme . This binding inhibits the degradation of cAMP, leading to increased intracellular cAMP levels . The increase in cAMP levels indirectly modulates the production of inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition by Apremilast m4 affects several biochemical pathways. It leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, CXCL9, and CXCL10, and upregulation of anti-inflammatory mediators such as IL-10 . These changes in mediator levels can modulate the expression of various genes, influencing cellular functions and responses .
Pharmacokinetics
Apremilast m4 is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2 hours . It has a moderately long half-life of about 8.2 hours , indicating sustained drug levels in the body. Apremilast m4 is extensively metabolized, with the predominant metabolite being O-desmethyl apremilast glucuronide . Approximately 58% of the administered dose is excreted in urine, while 39% is excreted in feces .
Result of Action
The action of Apremilast m4 leads to molecular and cellular effects that can alleviate symptoms of diseases like psoriasis and psoriatic arthritis. By increasing cAMP levels and modulating inflammatory mediator production, Apremilast m4 can reduce inflammation and immune responses . This can lead to a decrease in symptoms such as skin inflammation and joint pain in conditions like psoriasis and psoriatic arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apremilast m4. For instance, co-administration of Apremilast m4 with certain drugs like ketoconazole can affect its pharmacokinetics . Additionally, lifestyle factors such as smoking have been associated with an increased risk of psoriasis, potentially influencing the efficacy of treatments like Apremilast m4
Safety and Hazards
Apremilast has consistently demonstrated a favorable benefit–risk profile in patients worldwide across approved indications of plaque psoriasis, psoriatic arthritis, and Behçet’s syndrome . The incidence of serious treatment-emergent adverse events and events of special interest was low despite long-term exposure . Common treatment-emergent adverse events included gastrointestinal events, nasopharyngitis, and headache .
Zukünftige Richtungen
Apremilast is currently under clinical development for the treatment of psoriasis and psoriatic arthritis . It is also being studied for its potential in treating other inflammatory autoimmune disorders that involve elevated cytokine levels . The development of novel nanocrystal-based formulations of apremilast for improved topical delivery is a promising future direction .
Biochemische Analyse
Biochemical Properties
O-Demethyl-N-deacetyl apremilast plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits PDE4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the modulation of multiple pro-inflammatory and anti-inflammatory mediators . This compound also interacts with tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and other cytokines, thereby influencing inflammatory pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as monocytes and T-cells, this compound reduces the production of pro-inflammatory cytokines, thereby decreasing inflammation . Additionally, it affects keratinocytes in the skin, leading to reduced proliferation and normalization of cell differentiation, which is beneficial in treating psoriasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PDE4, leading to enzyme inhibition. This inhibition results in increased levels of cAMP, which subsequently activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and the suppression of inflammatory responses . Furthermore, this compound modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under physiological conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound leads to sustained anti-inflammatory effects, while in vivo studies indicate that the compound maintains its efficacy over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . Threshold effects indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including O-demethylation, N-deacetylation, and glucuronidation . These metabolic processes are facilitated by enzymes such as cytochrome P450 and UDP-glucuronosyltransferases. The compound’s metabolism affects its pharmacokinetics and bioavailability, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation in specific tissues, such as the skin and immune organs, contribute to its therapeutic effects in treating inflammatory conditions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and targeting to specific compartments or organelles, thereby modulating its biological effects.
Eigenschaften
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-3-27-16-9-11(7-8-15(16)22)14(10-28(2,25)26)21-18(23)12-5-4-6-13(20)17(12)19(21)24/h4-9,14,22H,3,10,20H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPXCGHBYQJJA-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384440-16-7 | |
| Record name | O-Demethyl-N-deacetyl apremilast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384440167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL-N-DEACETYL APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z99JE779 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)
